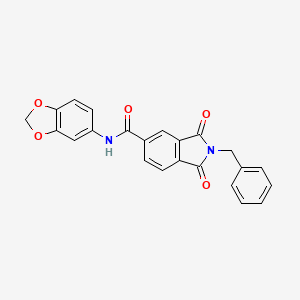![molecular formula C19H23NO B4198434 [4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol
Overview
Description
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol, also known as PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPER is a versatile molecule that can be used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of [4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol is not fully understood. However, it has been shown to act as a sigma-1 receptor agonist, which may explain its analgesic, anxiolytic, and antidepressant effects. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein trafficking, and mitochondrial function. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. This compound has also been shown to have low toxicity and good bioavailability. However, this compound has some limitations for lab experiments. It has a relatively low affinity for the sigma-1 receptor, which may limit its effectiveness as a ligand. In addition, this compound has been shown to have off-target effects, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on [4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol. One potential area of research is the development of more potent sigma-1 receptor agonists based on the structure of this compound. These compounds may have improved efficacy and selectivity for the sigma-1 receptor. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. This compound and other sigma-1 receptor agonists may have potential therapeutic applications for these diseases. Finally, the development of new methods for the synthesis of this compound and related compounds may improve their availability and reduce their cost.
Scientific Research Applications
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. This compound has also been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. The sigma-1 receptor has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has the potential to be a valuable tool for studying the sigma-1 receptor and its role in these diseases.
properties
IUPAC Name |
[2-[4-(piperidin-1-ylmethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-18-6-2-3-7-19(18)17-10-8-16(9-11-17)14-20-12-4-1-5-13-20/h2-3,6-11,21H,1,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIUZKVXPRDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-phenyl-3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4198354.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4198355.png)
![3-bicyclo[2.2.1]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4198365.png)
![N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide](/img/structure/B4198372.png)
![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4198430.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)